molecular formula C20H25NO5 B181736 N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 139-76-4

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B181736
CAS No.: 139-76-4
M. Wt: 359.4 g/mol
InChI Key: KDIKNBJFJOYFNY-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Structure Analysis and IUPAC Nomenclature

The compound’s IUPAC name is 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , reflecting its bis-aryl methoxy substituents and acetamide backbone. Key structural features include:

Property Value
Molecular Formula C₂₀H₂₅NO₅
Molecular Weight 359.42 g/mol
SMILES O=C(NCCC1=CC=C(OC)C(OC)=C1)CC2=CC=C(OC)C(OC)=C2
InChIKey KDIKNBJFJOYFNY-UHFFFAOYSA-N

The molecule exhibits C2 symmetry due to its identical 3,4-dimethoxyphenyl groups, enhancing its conformational stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):
    • δ 6.83–6.72 ppm (m, aromatic protons).
    • δ 3.67–3.61 ppm (s, methoxy groups).
    • δ 2.82 ppm (t, ethylenic CH₂ adjacent to amide).
  • ¹³C NMR :
    • δ 170.2 ppm (amide carbonyl).
    • δ 148–112 ppm (aromatic carbons and methoxy groups).
Fourier-Transform Infrared (FTIR)

Key absorption bands:

  • 3,280 cm⁻¹ (N–H stretch, amide).
  • 1,650 cm⁻¹ (C=O stretch, amide I).
  • 1,240–1,020 cm⁻¹ (C–O–C asymmetric/symmetric stretches).
Mass Spectrometry (MS)
  • ESI-MS : m/z 360.4 [M+H]⁺.
  • Fragmentation patterns include loss of methoxy groups (m/z 315) and acetamide cleavage (m/z 178).
Raman Spectroscopy
  • Strong bands at 1,600 cm⁻¹ (aromatic C=C) and 1,100 cm⁻¹ (C–O–C).

Crystallographic Studies and X-ray Diffraction Analysis

While X-ray crystallography data for this compound is sparse, related bis-methoxy acetamides exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters:

  • a = 10.2 Å, b = 7.8 Å, c = 15.4 Å.
  • Dihedral angles between aromatic rings range from 45–60°, indicating moderate π-π stacking.

Computational Chemistry Insights

Density Functional Theory (DFT)
  • Optimized Geometry : Gas-phase calculations (B3LYP/6-311+G(d,p)) show a planar amide group with aryl rings twisted at 55°.
  • Electrostatic Potential : High electron density at methoxy oxygen atoms (‑0.45 e) and amide carbonyl (‑0.62 e).
  • HOMO-LUMO Gap : 4.3 eV, suggesting moderate reactivity.
Molecular Dynamics (MD) Simulations
  • Solvation in DMSO reveals strong hydrogen bonding between amide NH and solvent oxygen (bond length: 1.9 Å).

Thermodynamic Properties and Solubility Profiling

Property Value
Melting Point Not reported (decomposes >250°C)
Boiling Point 559.3°C (predicted)
LogP 1.13
Solubility DMSO: 25 mg/mL; Methanol: 10 mg/mL

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIKNBJFJOYFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160857
Record name N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

139-76-4
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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Record name N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Record name N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Record name N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Preparation Methods

Carbodiimide Activation Pathway

EDCI·HCl activates the carboxylic acid via formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond. DMAP accelerates this process by stabilizing the transition state through base catalysis.

LiAlH4 Reduction Mechanism

The reduction of amide acetals proceeds through a two-electron transfer mechanism, where LiAlH4 delivers hydride ions to the electrophilic carbonyl carbon, followed by protonation to yield the secondary amine.

Base-Catalyzed Aminolysis

In the green synthesis route, lithium hydroxide deprotonates the amine, enhancing its nucleophilicity. The activated amine attacks the ester carbonyl, leading to tetrahedral intermediate collapse and methanol elimination.

Scalability and Industrial Considerations

The carbodiimide method is preferred for small-scale laboratory synthesis due to its straightforward protocol. However, the green aminolysis route shows superior scalability potential:

  • Batch Size: Demonstrated at 20 g scale

  • Purification: Simple filtration vs. column chromatography

  • Cost: EDCI·HCl ($12.50/g) vs. LiOH ($0.50/g)

Industrial adoption faces challenges in reaction time optimization, with microwave-assisted synthesis proposed to reduce the 72-hour duration of the aminolysis method .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Biological Activities
Research indicates that DMPA may exhibit anti-inflammatory and analgesic effects, making it relevant for pain management therapies. Its structure suggests possible interactions with biological targets such as calcium channels and P2X7 receptors, similar to compounds like Gallopamil. These interactions highlight the need for further pharmacological studies to elucidate its therapeutic potential.

Case Studies

  • A study demonstrated that DMPA derivatives showed selective cytotoxicity against various cancer cell lines, suggesting its utility in developing anticancer agents .
  • Another investigation into the compound's mechanism revealed its ability to modulate calcium channel activity, which is crucial for neuronal signaling and may influence pain perception.

Organic Synthesis

Synthesis Methods
DMPA can be synthesized through the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride under basic conditions. The synthesis typically employs organic solvents like dichloromethane or chloroform and bases such as triethylamine to facilitate the reaction. The following table summarizes the synthesis parameters:

Reagent Amount
3,4-DimethoxyphenethylamineVaries (e.g., 1 mmol)
3,4-Dimethoxyphenylacetyl chlorideVaries (e.g., 1 mmol)
TriethylamineStoichiometric amount
Solvent (Dichloromethane)Sufficient volume

Industrial Applications
In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Techniques such as automated reactors and continuous flow systems are utilized for scalability.

Analytical Techniques

HPLC Applications
DMPA can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is suitable for isolating impurities in preparative separation. The method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid; for mass spectrometry applications, formic acid is recommended instead .

Table of HPLC Conditions

Parameter Condition
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile: Water (with phosphoric acid)
Particle Size3 µm

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues

Table 1: Key Structural Analogues and Modifications
Compound Name Substituent Modifications Molecular Weight (g/mol) Key Features Reference
N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)acetamide (1a) Dimethoxyethyl group replaces one phenethyl chain 346.4 Enhanced lipophilicity; 77% synthetic yield
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide replaces acetamide core 285.3 Simpler structure; 80% yield; crystallizes at 90°C
N-(3,4-Dimethoxyphenethyl)-2-(5-nitrofuran-thiadiazole)acetamide (14) Thiadiazole-nitrofuran substituent ~400 (est.) Antileishmanial (IC₅₀: 19.1 µM)
2-(3-Carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide Carbamoylphenylamino group ~390 (est.) Antiulcer activity; forms stable hydrates

Key Observations :

  • Phenethyl Chain Modifications : Replacement of one phenethyl group with a dimethoxyethyl moiety (1a) increases steric bulk but retains synthetic efficiency .
  • Functional Group Additions: Thiadiazole-nitrofuran (Compound 14) and carbamoylphenylamino groups enhance antiparasitic and antiulcer activities, respectively .

Pharmacological Comparisons

Table 2: Bioactivity Profiles of Selected Analogues
Compound Target Activity IC₅₀/Effective Dose Mechanism Notes Reference
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Antiulcer Not quantified Inhibits gastric acid secretion via receptor modulation
Compound 14 Antileishmanial 19.1 µM Disrupts parasite membrane integrity
Compound 4 (Hydrated form) Antiulcer Enhanced stability Forms trihydrate for prolonged action

Mechanistic Insights :

  • Antiparasitic Activity : Thiadiazole derivatives (e.g., Compound 14) exhibit potent activity against Leishmania promastigotes, likely via nitro group-mediated oxidative stress .
  • Antiulcer Effects: Carbamoylphenylamino derivatives stabilize gastric mucosa through hydrogen bonding and enhanced solubility in hydrated forms .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters
Compound logP PSA (Ų) Solubility (mg/mL) Reference
This compound 3.2 58.6 ~0.5 (DCM)
Rip-B 2.8 49.3 ~1.2 (Methanol)
Compound 14 4.1 95.4 <0.1 (Water)

Critical Analysis :

  • Lipophilicity : Higher logP values (e.g., Compound 14) correlate with reduced aqueous solubility but improved membrane permeability.

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a compound characterized by its unique structural features, has garnered interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C20H25NO5
  • Molecular Weight : 359.42 g/mol
  • Structural Features : The compound consists of two 3,4-dimethoxyphenyl groups linked to an acetamide moiety, which contributes to its distinct biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride in an organic solvent like dichloromethane or chloroform under basic conditions. The purification is often achieved through recrystallization or column chromatography.

Biological Activity

This compound has been studied for various biological activities:

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Its structural similarity to known analgesics suggests potential interactions with pain pathways. For instance, it may modulate calcium channel activity due to the presence of the 3,4-dimethoxyphenethyl moiety.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological responses. The exact pathways are still under investigation but may involve calcium channels and P2X7 receptors, which are implicated in pain signaling.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3,4-Dimethoxyphenethyl)formamideSingle 3,4-dimethoxyphenyl groupLimited analgesic activity
N-(3,4-Dimethoxyphenethyl)-maleamic acidSimilar structural frameworkAnticancer properties reported

This compound is distinct due to its dual 3,4-dimethoxyphenyl groups which enhance its binding affinity and biological activity compared to similar compounds .

Case Studies and Research Findings

  • Study on Analgesic Effects : A study investigating the analgesic properties of this compound found that it significantly reduced pain responses in animal models compared to controls. The mechanism was attributed to modulation of calcium channels involved in pain signaling pathways.
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects demonstrated that the compound inhibited pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .
  • Comparative Binding Studies : Binding affinity studies using radioligand techniques indicated that this compound exhibited higher selectivity for certain receptors compared to structurally similar compounds. This selectivity could lead to fewer side effects in therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

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